molecular formula C20H24N4O3S B3310338 (Z)-3-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acrylamide CAS No. 946201-45-2

(Z)-3-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acrylamide

Cat. No. B3310338
CAS RN: 946201-45-2
M. Wt: 400.5 g/mol
InChI Key: XOQAGYLLXXWBQN-KTKRTIGZSA-N
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Description

“(Z)-3-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acrylamide” is a chemical compound that is a derivative of piperazine . Piperazine derivatives have been synthesized for various purposes, including as potential insecticides . They are designed based on classical serotonin receptor ligands .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “(Z)-3-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acrylamide”, has been achieved through ionic liquid-supported parallel synthesis . This method has yielded up to 88% of the desired products . The products were purified through washing with appropriate solvents and isolated in good yield .


Chemical Reactions Analysis

The key step in the synthesis of piperazine derivatives involves a reaction between protected 1,2-diamines and a sulfonium salt . This reaction is known as an aza-Michael addition .

Scientific Research Applications

Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. Read more Unravelling the intricate photophysical behavior of 3-(pyridin-2-yl)imidazo[1,2-a]pyridine derivatives: organic room temperature phosphorescence and aggregation-induced emission enhancement. Read more Synthesis and In Vitro antiproliferative activity of 2-methyl-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one derivatives. Read more

Mechanism of Action

Target of Action

The primary targets of this compound are the Phenylalanine–tRNA ligase alpha subunit and Phenylalanine–tRNA ligase beta subunit . These enzymes are involved in protein synthesis, specifically in the ligation of phenylalanine to its corresponding tRNA, which is a crucial step in protein translation .

Mode of Action

This could potentially disrupt protein synthesis, leading to a halt in cellular processes and ultimately cell death .

Biochemical Pathways

The affected pathway is the protein synthesis pathway , specifically the step involving the ligation of phenylalanine to its corresponding tRNA . The downstream effects of this disruption could include a decrease in protein production, which could affect various cellular processes and lead to cell death .

Pharmacokinetics

It is known that the compound belongs to the class of organic compounds known as pyridinylpiperazines . These compounds typically have good bioavailability due to their ability to form hydrogen bonds, which can enhance their solubility and absorption .

Result of Action

The molecular and cellular effects of this compound’s action would likely include a decrease in protein production, disruption of cellular processes, and potentially cell death . This is due to the compound’s potential inhibitory effect on the Phenylalanine–tRNA ligase alpha and beta subunits .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability . For example, extreme pH or temperature conditions could potentially affect the compound’s stability or its ability to bind to its target . Additionally, the presence of other molecules could potentially interfere with the compound’s ability to reach or bind to its target .

properties

IUPAC Name

(Z)-3-phenyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c25-20(10-9-18-6-2-1-3-7-18)22-12-17-28(26,27)24-15-13-23(14-16-24)19-8-4-5-11-21-19/h1-11H,12-17H2,(H,22,25)/b10-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQAGYLLXXWBQN-KTKRTIGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)/C=C\C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acrylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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